Tafluprost-Ethylamid

Übersicht

Beschreibung

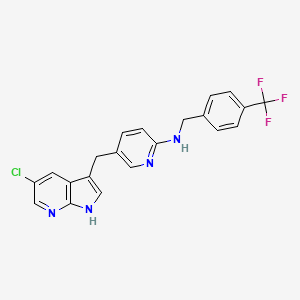

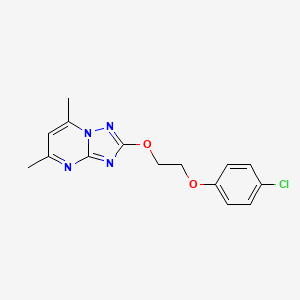

Tafluprost-Ethylamid: ist ein Prostaglandin-Derivat, das für seine Fähigkeit bekannt ist, den Augeninnendruck zu senken und das Wimpernwachstum zu beeinflussen. Es wird häufig in Augentropfen gegen Glaukom und Kosmetika verwendet .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere wichtige Schritte. Eine bemerkenswerte Methode umfasst die Julia-Lythgoe-Olefinierung eines strukturell fortgeschrittenen Prostaglandin-Phenylsulfons mit einem Aldehyd-ω-Ketten-Synthon. Dies wird gefolgt von einer Deoxydifluorierung eines trans-13,14-en-15-ons mit Deoxo-Fluor, der Hydrolyse von Schutzgruppen und der abschließenden Veresterung der Säure .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound nutzt das gleiche Prostaglandin-Phenylsulfon als Ausgangsmaterial, das auch bei der Synthese anderer im Handel erhältlicher Antiglaukom-Prostaglandin-F2α-Analoga verwendet wird. Dieser Ansatz senkt die Herstellungskosten deutlich und sorgt für die Herstellung von this compound mit hoher Reinheit .

Wissenschaftliche Forschungsanwendungen

Tafluprost ethyl amide has a wide range of scientific research applications:

Chemistry: Used in the synthesis of various prostaglandin derivatives.

Biology: Studied for its effects on intraocular pressure and eyelash growth.

Medicine: Utilized in the treatment of glaucoma and ocular hypertension.

Industry: Incorporated into cosmetic products for eyelash enhancement

Wirkmechanismus

Mode of Action

Tafluprost ethyl amide acts as a prostanoid selective FP receptor agonist . It has a high affinity for the FP receptor, approximately 12 times higher than that of the carboxylic acid of latanoprost . By binding to this receptor, Tafluprost ethyl amide triggers a series of biochemical reactions that lead to increased outflow of aqueous humor .

Biochemical Pathways

The main biochemical pathway affected by Tafluprost ethyl amide is the uveoscleral outflow pathway . This pathway is responsible for draining the aqueous humor from the eye. By increasing the outflow of aqueous humor, Tafluprost ethyl amide effectively reduces intraocular pressure .

Pharmacokinetics

Tafluprost ethyl amide is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, Tafluprost acid . This metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation . Plasma concentrations of Tafluprost acid peak about 10 minutes after instillation of 1 drop of 0.0015% solution .

Result of Action

The primary result of Tafluprost ethyl amide’s action is a reduction in intraocular pressure (IOP) . This is achieved by increasing the outflow of aqueous humor from the eyes . In addition to its IOP-lowering effect, Tafluprost ethyl amide also influences eyelash growth .

Action Environment

The action of Tafluprost ethyl amide is influenced by the environment within the eye. As a lipophilic ester, it easily penetrates the cornea . The onset of action is 2 to 4 hours after application, the maximal effect is reached after 12 hours, and ocular pressure remains lowered for at least 24 hours . Environmental factors such as the pH and osmolality of the eye can potentially influence the compound’s action, efficacy, and stability .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tafluprost ethyl amide interacts with the FP receptor, a type of prostaglandin receptor . It has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost . This interaction plays a crucial role in its function as an ocular hypotensive agent .

Cellular Effects

Tafluprost ethyl amide has been shown to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This reduction in IOP is believed to be due to an increase in the outflow of aqueous humor . Additionally, Tafluprost ethyl amide is capable of influencing eyelash growth .

Molecular Mechanism

The molecular mechanism of Tafluprost ethyl amide involves its conversion into its biologically active acid metabolite via hydrolysis by corneal esterases . This metabolite then exerts its effects at the molecular level, including binding interactions with the FP receptor .

Temporal Effects in Laboratory Settings

The effects of Tafluprost ethyl amide have been observed over time in laboratory settings. For instance, a significant reduction in IOP was observed at each visit compared with baseline . This suggests that Tafluprost ethyl amide has a sustained and significant effect on reducing IOP .

Metabolic Pathways

Tafluprost ethyl amide is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite . This metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .

Transport and Distribution

The transport and distribution of Tafluprost ethyl amide within cells and tissues occur through its absorption through the cornea following instillation . The compound’s lipophilic nature, due to its status as an ester, allows for quick absorption .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tafluprost ethyl amide involves several key steps. One notable method includes the Julia–Lythgoe olefination of a structurally advanced prostaglandin phenylsulfone with an aldehyde ω-chain synthon. This is followed by deoxydifluorination of a trans-13,14-en-15-one with Deoxo-Fluor, hydrolysis of protecting groups, and final esterification of the acid .

Industrial Production Methods: The industrial production of tafluprost ethyl amide leverages the same prostaglandin phenylsulfone as a starting material, which is also used in the synthesis of other commercially available antiglaucoma prostaglandin F2α analogs. This approach significantly reduces manufacturing costs and ensures the preparation of high-purity tafluprost ethyl amide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tafluprost-Ethylamid durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Dess-Martin-Periodan (DMP) und Natriumbicarbonat in Dichlormethan bei 0 °C.

Reduktion: Reagenzien wie Diisobutylaluminiumhydrid (DIBAL-H) in Dichlormethan bei -78 °C.

Substitution: Reagenzien wie Phenol, Triphenylphosphin und Diisopropylazodicarboxylat in Toluol bei 99–100 °C.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Tafluprost-Methylester und this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird bei der Synthese verschiedener Prostaglandin-Derivate verwendet.

Biologie: Studien zu seinen Auswirkungen auf den Augeninnendruck und das Wimpernwachstum.

Medizin: Verwendung bei der Behandlung von Glaukom und okulärer Hypertension.

Industrie: In kosmetische Produkte zur Wimpernverstärkung integriert

Wirkmechanismus

This compound ist ein Prodrug, das durch korneale Esterasen hydrolysiert wird, um seinen aktiven Säuremetaboliten zu bilden. Diese aktive Form ist ein selektiver Agonist am Prostaglandin-F-Rezeptor, der den Abfluss des Kammerwassers aus den Augen erhöht und so den Augeninnendruck senkt . Der Hauptwirkmechanismus beinhaltet einen erhöhten uveoskleralen Abfluss .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Latanoprost

- Travoprost

- Bimatoprost

Vergleich: Tafluprost-Ethylamid ist einzigartig aufgrund seiner spezifischen strukturellen Modifikationen, wie z. B. das Vorhandensein von Difluor- und Phenoxygruppen, die seine Wirksamkeit verbessern und Nebenwirkungen im Vergleich zu anderen Prostaglandinanaloga reduzieren .

Eigenschaften

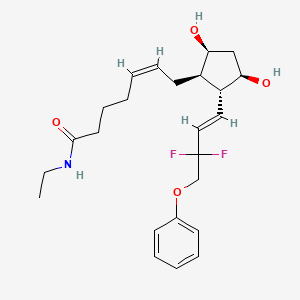

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZKLIPANASSBD-MSHHKXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185851-52-8 | |

| Record name | Taflpostamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185851528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-N-ethyl-, (5Z)- (ACI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl Tafluprostamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJG9Y3YD25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of developing a novel synthesis route for prostaglandin analogs like Tafluprost?

A1: The research highlights the economic benefits of developing a novel convergent synthesis route for Tafluprost []. Using a common starting material, prostaglandin phenylsulfone 16, for the synthesis of various prostaglandin analogs (latanoprost, travoprost, bimatoprost, and tafluprost) offers significant cost reductions in large-scale production. This approach streamlines the manufacturing process and allows for the efficient production of multiple medications from a common precursor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.